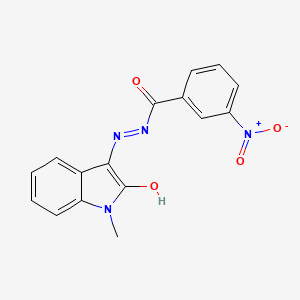
4-(4-biphenylylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-biphenylylmethyl)morpholine, also known as racemic tramadol, is a synthetic opioid analgesic used for the treatment of moderate to severe pain. It was first synthesized in the late 1970s by German pharmaceutical company Grünenthal GmbH. Since then, it has become one of the most widely prescribed pain medications in the world.
Mécanisme D'action
The mechanism of action of 4-(4-biphenylylmethyl)morpholine is complex and involves multiple pathways. It primarily works by binding to mu-opioid receptors, which are located in the brain and spinal cord. This binding leads to the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and pleasure. It also activates the noradrenergic and serotonergic systems, which are involved in mood regulation.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has a number of other biochemical and physiological effects. It can cause respiratory depression, which can be life-threatening in high doses. It can also cause constipation, nausea, and vomiting. Long-term use can lead to tolerance and dependence, which can be difficult to overcome.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-biphenylylmethyl)morpholine has a number of advantages and limitations for use in lab experiments. Its analgesic properties make it useful for studying pain pathways and developing new pain medications. Its effects on mood regulation make it useful for studying mood disorders and developing new antidepressant and anxiolytic medications. However, its potential for respiratory depression and dependence make it difficult to use in animal studies and can limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on 4-(4-biphenylylmethyl)morpholine. One area of interest is the development of new pain medications that are more effective and have fewer side effects than current opioids. Another area of interest is the development of new antidepressant and anxiolytic medications that work through the same pathways as this compound but have fewer side effects. Additionally, there is ongoing research into the mechanisms underlying tolerance and dependence to opioids, with the goal of developing new treatments for addiction.
Méthodes De Synthèse
The synthesis of 4-(4-biphenylylmethyl)morpholine involves the reaction of two chemicals: (1R,2R)-(-)-1,2-diphenylethylenediamine and (+)-cis-2-(dimethylamino)methyl-1-phenylcyclohexanol. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and a solvent, such as ethanol or isopropanol. The resulting product is then purified through a series of steps, including crystallization and recrystallization, to yield the final product.
Applications De Recherche Scientifique
4-(4-biphenylylmethyl)morpholine has been extensively studied for its analgesic properties. It works by binding to mu-opioid receptors in the brain and spinal cord, which leads to the inhibition of pain signals. In addition to its pain-relieving effects, it has also been shown to have antidepressant and anxiolytic effects, making it a potentially useful treatment for mood disorders.
Propriétés
IUPAC Name |
4-[(4-phenylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-18-10-12-19-13-11-18/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGALBAMJOZMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)


![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)

methanone](/img/structure/B5856734.png)


![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)
